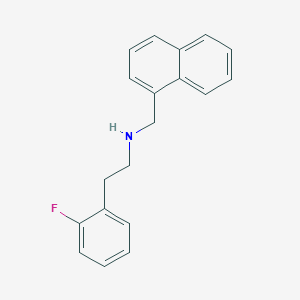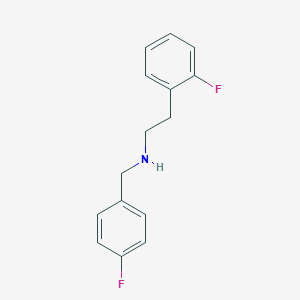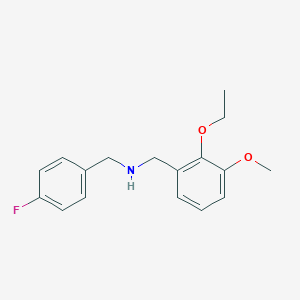![molecular formula C16H24N2O2 B315397 N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B315397.png)
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[222]octan-3-amine is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 1-azabicyclo[2.2.2]octane with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: The major products are typically oxidized derivatives of the benzyl group.
Reduction: The major products are reduced forms of the bicyclic amine.
Substitution: Substituted derivatives at the benzyl position.
Applications De Recherche Scientifique
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s bicyclic structure allows it to fit into receptor sites, potentially modulating their activity and influencing neurological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxyphenyl)amine
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxyethyl)amine
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C16H24N2O2/c1-19-15-5-3-4-13(16(15)20-2)10-17-14-11-18-8-6-12(14)7-9-18/h3-5,12,14,17H,6-11H2,1-2H3 |
Clé InChI |
YHYGIQDGXVYBQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC2CN3CCC2CC3 |
SMILES canonique |
COC1=CC=CC(=C1OC)CNC2CN3CCC2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-N-[(3-methyl-2-thienyl)methyl]amine](/img/structure/B315314.png)
![2-(4-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B315319.png)
![N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B315321.png)

![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-(1-naphthylmethyl)ethanamine](/img/structure/B315323.png)

![4-amino-N-{2-[(3-ethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315325.png)
SULFANYL]ETHYL})AMINE](/img/structure/B315326.png)



![N-(5-chloro-2-ethoxybenzyl)-N-[2-(2-fluorophenyl)ethyl]amine](/img/structure/B315332.png)
![{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE](/img/structure/B315333.png)
![N-[2-(allyloxy)benzyl]-N-(4-fluorobenzyl)amine](/img/structure/B315335.png)
